molecular formula C10H11ClN2O2 B12830461 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12830461
M. Wt: 226.66 g/mol
InChI Key: DKDASJBJHFAOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by chlorination and methylation under controlled conditions . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of chloro, methyl, and nitro groups on the tetrahydroisoquinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11ClN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3

InChI Key

DKDASJBJHFAOHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.